3-(2,4-Dinitrophenyl)-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dinitrophenyl)-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with a 2,4-dinitrophenyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenyl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable benzoxazole precursor. One common method involves the condensation of 2,4-dinitrophenylhydrazine with 2-aminophenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dinitrophenyl)-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Amino-substituted benzoxazole derivatives.
Substitution: Various substituted benzoxazole compounds depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dinitrophenyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a reagent for the detection of carbonyl compounds in qualitative organic analysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dinitrophenyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used for similar applications in detecting carbonyl compounds.
2,4-Dinitrophenylbenzoxazole: Another benzoxazole derivative with similar chemical properties.
Uniqueness
3-(2,4-Dinitrophenyl)-1,3-benzoxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
105999-11-9 |
---|---|
Molecular Formula |
C13H7N3O6 |
Molecular Weight |
301.21 g/mol |
IUPAC Name |
3-(2,4-dinitrophenyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H7N3O6/c17-13-14(10-3-1-2-4-12(10)22-13)9-6-5-8(15(18)19)7-11(9)16(20)21/h1-7H |
InChI Key |
JWSBFYHORZZCOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.